An In-depth Technical Guide to 2,3-Dichlorooctafluorobutane (CAS Number 355-20-4)
An In-depth Technical Guide to 2,3-Dichlorooctafluorobutane (CAS Number 355-20-4)
For Researchers, Scientists, and Drug Development Professionals
Core Properties of 2,3-Dichlorooctafluorobutane
2,3-Dichlorooctafluorobutane is a halogenated organic compound. At room temperature, it is a colorless liquid. Its high degree of fluorination contributes to its stability and low reactivity.[1] It is primarily utilized in specialized industrial applications, including as a refrigerant and a chemical intermediate.[1] As a halogenated hydrocarbon, its environmental impact, particularly concerning ozone depletion and atmospheric persistence, is a significant consideration.[1]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of 2,3-Dichlorooctafluorobutane.
| Property | Value | Reference |
| Molecular Formula | C4Cl2F8 | [1] |
| Molecular Weight | 270.94 g/mol | |
| CAS Number | 355-20-4 | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 63 °C | |
| Melting Point | -68 °C | |
| Density | 1.719 g/cm³ | |
| Refractive Index | 1.313 |
Safety and Handling Information
2,3-Dichlorooctafluorobutane is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this substance. Work should be conducted in a well-ventilated area.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing fumes/mist/vapors/spray. |
| H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling. |
| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Experimental Protocols
Detailed experimental protocols for the determination of all physical and chemical properties of 2,3-Dichlorooctafluorobutane are not publicly available. Therefore, a general, representative protocol for the determination of a boiling point is provided below. Additionally, a synthesis protocol for a structurally similar compound, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, is detailed to illustrate a potential synthetic route.
Determination of Boiling Point (Representative Protocol)
Objective: To determine the boiling point of a liquid organic compound using the Thiele tube method.
Materials:
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Thiele tube
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Thermometer (calibrated)
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Capillary tube (sealed at one end)
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Small test tube
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Heat-resistant oil (e.g., mineral oil)
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Bunsen burner or heating mantle
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Stand and clamps
Procedure:
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A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
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The capillary tube is placed in the test tube with the open end submerged in the liquid.
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The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
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The Thiele tube is filled with heat-resistant oil to a level above the side arm.
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The thermometer and test tube assembly are clamped so that the bulb and sample are immersed in the oil in the main arm of the Thiele tube.
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The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring even heating.
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Heating is continued until a steady stream of bubbles is observed.
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The heat source is then removed, and the apparatus is allowed to cool.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Synthesis of a Structurally Related Compound: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
The following is a detailed experimental protocol for the synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, which provides a plausible model for the synthesis of 2,3-Dichlorooctafluorobutane via the chlorination of a corresponding perfluorobutene.
Reaction: (Z)-1,1,1,4,4,4-hexafluoro-2-butene + Cl₂ → 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane
Materials:
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(Z)-1,1,1,4,4,4-hexafluoro-2-butene (starting material)
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Chlorine gas (Cl₂)
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Nitrogen gas (N₂)
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Zeolite catalyst
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SUS reaction tube
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Furnace
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Gas flow controllers
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Abatement tower
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Collection vessel
Procedure:
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A zeolite catalyst is placed in a SUS reaction tube.
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The catalyst is dried at 500°C for 3 hours under a nitrogen atmosphere.
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The temperature of the reactor is then reduced to the desired reaction temperature (e.g., 100°C or 200°C).[2]
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Chlorine gas, diluted with nitrogen, is passed through the reaction tube. The concentration of chlorine is gradually increased until a 100% chlorine atmosphere is achieved to treat the catalyst.[2]
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(Z)-1,1,1,4,4,4-hexafluoro-2-butene is then introduced into the reaction tube at a controlled flow rate. The molar ratio of Cl₂ to the alkene is maintained at 2.[2]
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The reaction is carried out as a continuous gas-phase process.[2]
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After one hour from the start of the reaction, the product stream is passed through an abatement tower and the distillate is collected.[2]
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The collected product is then analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[2]
Spectroscopic Analysis
Specific spectroscopic data (Infrared and Mass Spectra) for 2,3-Dichlorooctafluorobutane are not available in the public domain. General protocols for obtaining these spectra are provided below.
Infrared (IR) Spectroscopy (General Protocol)
Objective: To obtain the infrared spectrum of a liquid sample to identify its functional groups.
Materials:
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Fourier Transform Infrared (FTIR) spectrometer
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Salt plates (e.g., NaCl or KBr)
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Sample of 2,3-Dichlorooctafluorobutane
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Pipette
Procedure:
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Ensure the FTIR spectrometer is calibrated and a background spectrum has been run.
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Place a drop of the liquid sample onto one salt plate.
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Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.
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Place the salt plate assembly in the sample holder of the FTIR spectrometer.
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Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
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Process the spectrum to identify characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.
Mass Spectrometry (MS) (General Protocol)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
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Gas Chromatograph-Mass Spectrometer (GC-MS)
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Helium carrier gas
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Sample of 2,3-Dichlorooctafluorobutane dissolved in a suitable solvent
Procedure:
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A dilute solution of the sample is prepared in a volatile solvent.
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The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.
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The separated compound enters the mass spectrometer.
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In the ion source, the molecules are ionized, typically by electron impact (EI).
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The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion, generating a mass spectrum.
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The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to deduce the structure from the fragmentation pattern.
Visualizations
As no information on biological signaling pathways for 2,3-Dichlorooctafluorobutane is available, the following diagrams illustrate a representative experimental workflow for the synthesis of a related compound and a logical diagram of the potential environmental fate of short-chain chlorofluorocarbons.
Caption: Experimental workflow for the synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.
Caption: Potential environmental fate and ozone depletion pathway for a short-chain chlorofluorocarbon.
